molecular formula C11H15NO3 B8382127 Methyl 6-butoxypyridine-2-carboxylate

Methyl 6-butoxypyridine-2-carboxylate

Cat. No.: B8382127
M. Wt: 209.24 g/mol
InChI Key: NNHKCAJMXUIPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-butoxypyridine-2-carboxylate is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 6-butoxypyridine-2-carboxylate

InChI

InChI=1S/C11H15NO3/c1-3-4-8-15-10-7-5-6-9(12-10)11(13)14-2/h5-7H,3-4,8H2,1-2H3

InChI Key

NNHKCAJMXUIPSN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=N1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To methyl 6-chloro-pyridine-2-carboxylate (2.58 g, 15.0 mmol, obtained from Example 17(a)) was added 1-butanol (35 mL) followed by sodium bis(trimethylsilyl)amide (5.51 g, 30.1 mmol). The suspension was warmed to 130° C. for 24 h after which more sodium bis(trimethylsilyl)amide (5.51 g, 30.1 mmol) was added. After another 24 h at reflux, the solution was cooled to r.t. and was poured into 200 mL 1N HCl in an ice bath. The aqueous solution was extracted twice with ethyl acetate. The organic layers were combined, dried over sodium sulfate, filtered and concentrated in vacuo resulting in 3.79 g of crude 6-butoxy-pyridine-2-carboxylic acid. To the crude 6-butoxy-pyridine-2-carboxylic acid was added thionyl chloride (100 mL) and after 1 h the resulting solution was concentrated in vacuo. To the residue was slowly added anhydrous methanol (100 mL) and after stirring o.n., the solvents were removed in vacuo. The resulting 3.73 g of crude material was purified by silica gel column chromatography (hexanes/ethyl acetate, 8:1) resulting in 2.46 g of the title compound as a colourless oil (78% yield, 11.7 mmol).
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
5.51 g
Type
reactant
Reaction Step Two
Quantity
5.51 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Five
Yield
78%

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